molecular formula C17H18N4O2 B1400913 ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 1374510-77-6

ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B1400913
CAS No.: 1374510-77-6
M. Wt: 310.35 g/mol
InChI Key: CVPRSRQMKRIJGN-MDZDMXLPSA-N
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Description

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate, also known as EDV-PBC, is a synthetic compound that has been studied for its potential applications in scientific research. EDV-PBC is a small molecule that has a unique combination of structural features and chemical properties, making it an attractive candidate for use in a variety of research applications.

Scientific Research Applications

Chemistry and Properties of Benzimidazoles and Pyrimidines

  • The chemistry of compounds containing benzimidazole and pyrimidine structures is vast and diverse. These compounds exhibit a range of properties, including spectroscopic characteristics, magnetic behaviors, biological, and electrochemical activities. Research into these compounds has revealed various preparation procedures, their protonated and/or deprotonated forms, and their complex compounds. This foundational knowledge aids in identifying potential research gaps and novel applications for analogues of the compound (Boča, Jameson, & Linert, 2011).

Applications in Optoelectronics

  • Quinazolines and pyrimidines, closely related to the compound , are extensively researched for their applications in optoelectronic materials. These derivatives have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these structures into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating their significant potential in the development of advanced technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Electrochemical Activity

  • Ionic liquids, including those derived from imidazole structures similar to the compound's dimethylamino component, have seen significant progress in electrochemical technology. These substances offer promising avenues for electroplating and energy storage applications. The advancements in handling these materials have reopened interest in their potential uses, further highlighting the importance of exploring the functionalities of related compounds (Tsuda, Stafford, & Hussey, 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-4-23-16(22)12-11-18-17-19-13-7-5-6-8-15(13)21(17)14(12)9-10-20(2)3/h5-11H,4H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPRSRQMKRIJGN-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate

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